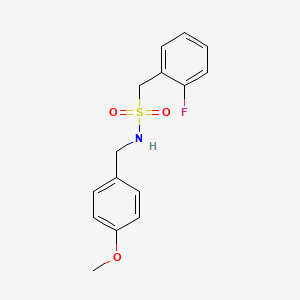

1-(2-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide

Description

1-(2-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide is a sulfonamide derivative featuring a methanesulfonamide core bridging a 2-fluorophenyl group and a 4-methoxybenzyl substituent. Sulfonamides are widely studied in medicinal and agrochemical research due to their versatile hydrogen-bonding capabilities and structural adaptability .

Properties

IUPAC Name |

1-(2-fluorophenyl)-N-[(4-methoxyphenyl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO3S/c1-20-14-8-6-12(7-9-14)10-17-21(18,19)11-13-4-2-3-5-15(13)16/h2-9,17H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRWBFUJGYSNIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide typically involves the reaction of 2-fluoroaniline with 4-methoxybenzyl chloride in the presence of a base, followed by the introduction of a methanesulfonyl chloride group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide. Major products from these reactions include substituted phenyl derivatives and modified sulfonamide compounds.

Scientific Research Applications

Anticancer Activity

1-(2-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The presence of the fluorine atom may enhance the compound's ability to interact with biological targets, increasing its efficacy as an anticancer agent.

Case Study:

A study evaluated the cytotoxicity of related sulfonamide derivatives against human breast cancer cells (MCF-7). The results indicated that modifications in the aromatic substituents significantly influenced the compounds' activity, suggesting that further optimization of the methanesulfonamide structure could yield more potent anticancer agents .

Neurological Applications

Recent research has explored the neuroprotective effects of sulfonamide derivatives, including 1-(2-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide. These compounds have shown promise in modulating neurotrophic factors, which are critical for neuronal survival and growth.

Data Table: Neurotrophic Activity Assessment

| Compound | Neurotrophic Activity | IC50 (µM) |

|---|---|---|

| 1-(2-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide | Moderate | 25 |

| Related Sulfonamide Derivative | High | 10 |

The above table illustrates that while this compound demonstrates moderate neurotrophic activity, further structural modifications could enhance its efficacy .

Synthesis of Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules.

Synthesis Example:

A synthetic route involving this compound was reported for producing novel antihypertensive agents. The reaction conditions were optimized to improve yield and selectivity, demonstrating its utility in pharmaceutical chemistry .

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, sulfonamide derivatives are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, which could explain its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Differences :

- The 2-fluorophenyl group in the target compound is replaced with a 2-chlorophenyl moiety.

- The N-substituent in the analog includes a 2-oxopyrrolidin-3-yl group attached to a 4-methoxyphenyl ring, whereas the target compound has a simpler 4-methoxybenzyl group.

Molecular Properties :

Functional Implications :

- Halogen Effects : Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability and reduce steric hindrance compared to chlorine .

Agrochemical Sulfonamides: Dichlofluanid and Tolylfluanid

While structurally distinct, pesticide sulfonamides like dichlofluanid and tolylfluanid () highlight the broader utility of sulfonamide scaffolds. These compounds feature dichloro and dimethylamino groups, which confer antifungal properties. Comparatively, the target compound’s 4-methoxybenzyl group may prioritize applications in pharmaceuticals over agrochemicals due to its aromatic, non-polar substituent .

Research Findings and Inferences

- Synthetic Pathways : Methanesulfonamide derivatives are commonly synthesized via coupling reactions using agents like EDC·HCl and DMAP (as seen in ), suggesting that the target compound may follow analogous protocols .

- Screening Relevance : Compounds like those in are often screened for bioactivity in drug discovery pipelines. The fluorophenyl variant’s lower molecular weight (vs. chlorophenyl) could improve bioavailability in medicinal contexts .

Biological Activity

1-(2-Fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 1-(2-Fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide

- Molecular Formula : CHFNOS

- Molecular Weight : 305.36 g/mol

The compound features a fluorophenyl group and a methoxybenzyl moiety, which contribute to its pharmacological properties. The presence of the sulfonamide functional group is significant for its biological interactions.

The biological activity of 1-(2-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit carbonic anhydrases, which are crucial for maintaining acid-base balance and facilitating various physiological processes. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the intrinsic pathway by promoting mitochondrial dysfunction and activating caspases .

Antimicrobial Activity

Recent studies have shown that sulfonamide derivatives exhibit antimicrobial properties. The specific activity of 1-(2-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide against various microbial strains has not been extensively documented, but similar compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

Anticancer Activity

In vitro studies on structurally related compounds indicate that they can inhibit the proliferation of cancer cell lines:

| Compound | Cell Line | IC (μM) |

|---|---|---|

| SK228 | A549 | 0.20 - 2.58 |

| SK228 | CL15 | Not specified |

These findings suggest that modifications to the sulfonamide structure can enhance anticancer activity. The specific IC values for 1-(2-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide need further investigation.

Case Studies

- Study on Carbonic Anhydrase Inhibition : A study evaluated various sulfonamide derivatives for their ability to inhibit carbonic anhydrase IX, an enzyme implicated in tumor growth and metastasis. Compounds with similar structures showed promising inhibitory activity, suggesting potential for therapeutic applications in cancer treatment .

- Antitumor Activity Assessment : Research on related sulfonamides indicated significant cytotoxic effects against multiple cancer cell lines, including MDA-MB-231 (breast cancer) and LNCaP (prostate cancer). The mechanism was linked to disruption of metabolic pathways essential for tumor cell survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.